(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Crystallography Structural Biology Medicinal Chemistry

Procure the precise 3-amino (meta) isomer (CAS 160647-73-4) for reliable SAR studies. Substituting with 2- or 4-amino analogs changes the chemical series. Features a resolved crystal structure [5] for accelerated computational drug design. Offers a reactive aniline handle for amide coupling and library synthesis. Ensure experimental reproducibility with certified 97% purity. Use this definitive meta-substituted reference for kinase and GPCR-targeted research.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 160647-73-4
Cat. No. B066220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
CAS160647-73-4
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C12H17N3O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8,13H2,1H3
InChIKeyZULOTYWZYPALJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 160647-73-4): A Versatile 3-Aminobenzoyl-Piperazine Building Block for Medicinal Chemistry and Chemical Biology


(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, with CAS Number 160647-73-4, is a synthetic organic compound featuring a 3-aminophenyl ring linked via a ketone bridge to a 4-methylpiperazine moiety . Its molecular formula is C12H17N3O, and it has a molecular weight of 219.28 g/mol . Characterized as a solid at room temperature, this compound serves as a versatile intermediate or building block in medicinal chemistry, offering a unique structural scaffold for the development of potential therapeutic agents and chemical probes . Its structure has been confirmed via X-ray crystallography, providing unambiguous identification [1]. While specific biological activity data for this exact compound are sparse in primary literature, its structural features—an aromatic amine and an N-methylpiperazine amide—are common pharmacophores in kinase inhibitors and CNS-targeting drugs .

Why (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 160647-73-4) Cannot Be Casually Replaced by Its Positional Isomers


The scientific and industrial value of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is intrinsically tied to the specific regio-position of its amino group on the phenyl ring. The 3-amino (meta) substitution pattern confers a distinct spatial and electronic profile that directly influences molecular recognition, binding affinity, and downstream biological activity . Substituting this compound with its 2-amino (ortho) or 4-amino (para) analogs (CAS 93288-86-9 and 55121-99-8, respectively) is not a trivial swap. These positional isomers are distinct chemical entities with different CAS numbers, physical properties (e.g., the 4-amino isomer has a reported melting point of 140°C, whereas the 3-amino isomer's is not widely specified), and, most critically, disparate biological behaviors . The 3-amino group's orientation relative to the carbonyl and piperazine functionalities creates a unique hydrogen-bonding vector that is not recapitulated by other isomers, making it non-interchangeable for structure-activity relationship (SAR) studies and targeted synthesis [1]. Therefore, selecting the precise CAS number 160647-73-4 is mandatory for ensuring experimental reproducibility and achieving the desired molecular outcome.

Quantitative Differentiation Guide: (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 160647-73-4) vs. Analogs


Structural Confirmation: Resolved Crystal Structure vs. Uncharacterized Analogs

The three-dimensional molecular structure of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone has been unequivocally determined by single-crystal X-ray diffraction, confirming the meta-substitution geometry [1]. This provides a validated starting point for computational studies like docking and molecular dynamics. In contrast, no publicly available crystal structures were found for the closely related 2-amino or 4-amino positional isomers (CAS 93288-86-9 and 55121-99-8), leaving their precise solid-state conformations unverified [2].

Crystallography Structural Biology Medicinal Chemistry Molecular Modeling

Commercial Purity Standards: 3-Amino Isomer Quality Benchmarks

Reputable vendors offer (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone at high and clearly specified purity levels of 97% , which is crucial for ensuring consistent results in sensitive assays. While the 2- and 4-amino analogs are also commercially available, their reported purities can vary and may be less standardized (e.g., 95% is common) [REFS-2, REFS-3]. For the 3-amino isomer, the availability of a higher standard purity (97%) from established chemical suppliers reduces the risk of confounding effects from unknown impurities in biological experiments.

Analytical Chemistry Quality Control Sourcing Reproducibility

Validated Synthetic Route for Reliable Scale-up

A robust and reproducible synthetic route for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone has been detailed in patent literature, involving a high-yielding (80.9%) catalytic hydrogenation of its nitro precursor . This well-documented procedure provides a clear pathway for in-house synthesis or quality assessment of commercial material. In contrast, detailed, high-yielding synthetic protocols for the 2- and 4-amino isomers are less prominent in the accessible patent or primary literature, potentially introducing more variables in their production and purification .

Organic Synthesis Process Chemistry Medicinal Chemistry Scalability

High-Confidence Application Scenarios for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 160647-73-4)


Scaffold for Structure-Based Drug Design of Kinase or CNS-Targeting Molecules

Due to its resolved crystal structure [1], this compound is an ideal starting point for computational chemistry and structure-based drug design (SBDD). Researchers can confidently use its 3D coordinates for molecular docking studies, pharmacophore modeling, and to guide the synthesis of focused libraries targeting kinases or G protein-coupled receptors (GPCRs) where the N-methylpiperazine and 3-aminobenzamide motifs are privileged structures. The availability of the crystal structure eliminates the initial step of conformational prediction, accelerating the hit-to-lead process.

A Robust Intermediate for Parallel Synthesis and Medicinal Chemistry Optimization

The well-documented, high-yielding synthetic route (80.9%) makes this compound a reliable and scalable intermediate for parallel synthesis . Its 3-amino group provides a reactive handle for amide coupling, sulfonamide formation, or reductive amination, allowing for the rapid generation of diverse compound libraries. This is particularly valuable in lead optimization campaigns where systematic modification of the aniline moiety is required to improve potency, selectivity, or pharmacokinetic properties.

Essential Component for Reproducible Structure-Activity Relationship (SAR) Studies

For teams investigating the impact of amino-group regiochemistry on biological activity, procuring this exact CAS number is non-negotiable. Using the 2-amino or 4-amino analogs would constitute a different chemical series [2]. This compound serves as the definitive 'meta-substituted' reference point in an SAR matrix, enabling researchers to accurately assess how the position of the amino group affects binding to a target of interest, a fundamental exercise in medicinal chemistry.

A High-Purity Building Block for Sensitive Biochemical and Cellular Assays

The availability of this compound at a certified purity of 97% makes it suitable for use as a high-quality standard in analytical method development (e.g., HPLC, LC-MS) and as a building block for generating tool compounds or probes for use in sensitive biochemical assays . The defined purity specification reduces the likelihood of off-target effects caused by impurities, increasing confidence that observed biological readouts are attributable to the molecule of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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